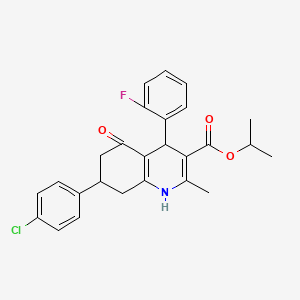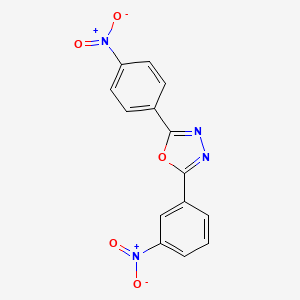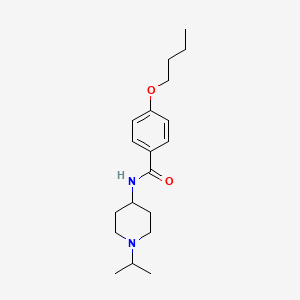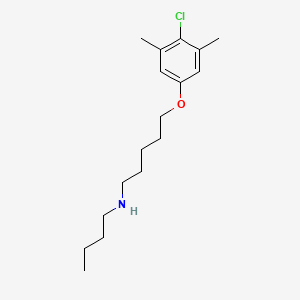
bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate, also known as HBC, is a chemical compound that has been extensively studied for its potential applications in the field of materials science and biomedical research. HBC is a symmetrical molecule with two carbamate groups attached to a hexane backbone, and two 4-fluorophenyl moieties attached to the ends of the hexane chain.
Applications De Recherche Scientifique
Bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate has been studied for its potential applications as a molecular switch, sensor, and drug delivery agent. This compound exhibits reversible photochromism, which means that it can switch between two different conformations upon exposure to light. This property makes this compound a promising candidate for optical data storage and display devices. This compound can also act as a sensor for metal ions and pH changes, due to the presence of the carbamate groups. In addition, this compound can be functionalized with various drugs or biomolecules, and used as a carrier for targeted drug delivery.
Mécanisme D'action
The mechanism of action of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate involves the reversible switching between two conformations, which is triggered by light or other stimuli. The 4-fluorophenyl moieties act as chromophores, absorbing light energy and inducing a conformational change in the hexane backbone. The carbamate groups can also interact with metal ions or other molecules, leading to changes in the electronic properties of the molecule.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, due to its primarily synthetic and materials science applications. However, some studies have shown that this compound can exhibit cytotoxicity towards cancer cells, and can also interact with DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate is its reversible photochromism, which allows for precise control over its properties and behavior. This compound is also relatively easy to synthesize and purify, making it accessible for researchers in various fields. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in biological experiments. This compound also has a relatively short half-life under certain conditions, which can limit its usefulness for some applications.
Orientations Futures
There are many potential future directions for research on bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate, including the development of new synthetic methods, the exploration of its biological activity and toxicity, and the optimization of its properties for specific applications. One possible direction is the incorporation of this compound into nanomaterials or polymers, to create new functional materials with unique optical and electronic properties. Another direction is the use of this compound as a tool for studying biological processes, such as protein-protein interactions or gene regulation. Overall, the versatility and potential of this compound make it an exciting area of research for scientists in many different fields.
Méthodes De Synthèse
The synthesis of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate involves the reaction of 1,6-hexanediamine with 4-fluorophenyl isocyanate in the presence of a solvent and a catalyst. The reaction proceeds via nucleophilic attack of the amine group on the isocyanate group, followed by cyclization and carbamate formation. The resulting this compound product can be purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c21-15-5-9-17(10-6-15)27-19(25)23-13-3-1-2-4-14-24-20(26)28-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBKCBNFMWHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NCCCCCCNC(=O)OC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5218183.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5218193.png)
![N-cyclopentyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5218196.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B5218212.png)

![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)


![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)